molecular formula C11H22N2 B13950175 (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine

(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine

Katalognummer: B13950175
Molekulargewicht: 182.31 g/mol
InChI-Schlüssel: OAODJDUFQMEXCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methyl-2-azaspiro[45]decan-8-yl)methanamine is a spirocyclic amine compound characterized by a unique spiro structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under specific conditions to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted spirocyclic compounds.

Wissenschaftliche Forschungsanwendungen

(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it has been studied as an allosteric inhibitor of the non-receptor protein tyrosine phosphatase SHP2, which is involved in cellular signaling processes such as the MAPK and PD-L1/PD-1 pathways . The compound binds to the allosteric site of SHP2, stabilizing its inactive conformation and preventing its activation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-Methyl-2-azaspiro[45]decan-8-yl)methanamine is unique due to its specific spirocyclic structure and the presence of a methanamine group

Eigenschaften

Molekularformel

C11H22N2

Molekulargewicht

182.31 g/mol

IUPAC-Name

(2-methyl-2-azaspiro[4.5]decan-8-yl)methanamine

InChI

InChI=1S/C11H22N2/c1-13-7-6-11(9-13)4-2-10(8-12)3-5-11/h10H,2-9,12H2,1H3

InChI-Schlüssel

OAODJDUFQMEXCQ-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC2(C1)CCC(CC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.